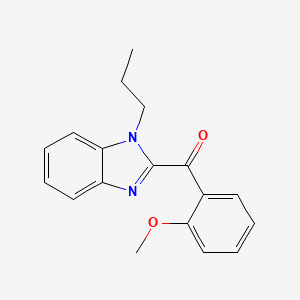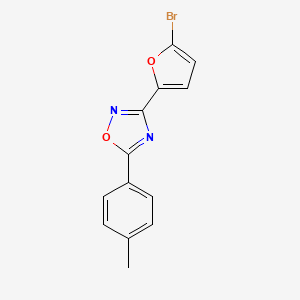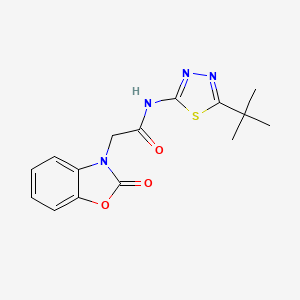![molecular formula C19H14ClFN2O2 B5548496 7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)
7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzoxazepine derivatives, like those involving chloro and fluoro substituents, often involves intricate synthetic pathways. While specific synthesis details of this compound are not readily available, related structures suggest a multi-step synthetic approach involving cyclization reactions, halogenation, and carbonylation steps to introduce the quinolinyl carbonyl group and the tetrahydro-1,4-benzoxazepine framework.
Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives is characterized by their heterocyclic rings. These structures exhibit significant molecular conformations due to their fused ring systems. For instance, compounds similar to the subject molecule have been described to adopt specific conformations that influence their chemical reactivity and interaction capabilities, including how the rings adopt boat or chair conformations impacting the overall molecular geometry and electronic distribution (Blanco et al., 2012).
Scientific Research Applications
Structural Analysis and Isomorphism
- The study by Blanco et al. (2012) on related benzazepine derivatives explored their molecular conformations and intermolecular interactions. They discovered that despite being isomorphous, slight differences in unit-cell dimensions and molecular conformations led to variations in intermolecular interactions, specifically highlighting the presence and absence of certain hydrogen bonds in different structures Blanco, M. C., Palma, A., Cobo, J., & Glidewell, C. (2012).
Synthesis and Structural Diversity
- Research by Gómez et al. (2009) presented the synthesis of four differently substituted tetrahydro-1H-1,4-epoxy-1-benzazepines, revealing how slight modifications in the chemical structure can lead to significant changes in hydrogen-bonded structures and molecular arrangements, demonstrating the compound's versatility for further chemical modifications Gómez, S. L., Sanabria, C. M., Palma, A., Bahsas, A., Cobo, J., & Glidewell, C. (2009).
Antibacterial Properties
- Sanchez et al. (1988) explored the synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids, including derivatives similar to the compound . They evaluated these compounds for their antibacterial activity, highlighting the potential of such chemical structures in developing new antibacterial agents Sanchez, J. P., Domagala, J., Hagen, S., Heifetz, C. L., Hutt, M. P., Nichols, J., & Trehan, A. (1988).
Heterocyclic Compound Synthesis
- The work by Yang and Liu (2006) on the synthesis of fluoroalkylated heterocycles demonstrated the reactivity of similar benzoxazine compounds with dinucleophiles, leading to the production of various heterocyclic compounds. This showcases the compound's potential as a precursor for synthesizing a wide range of heterocyclic structures Yang, X., & Liu, J.-T. (2006).
Dopaminergic Activity
- Research on substituted benzazepines, including structures related to the one , has demonstrated dopaminergic activity, suggesting potential applications in neuroscience and pharmacology, particularly in exploring central and peripheral dopamine receptors Pfeiffer, F. R., Wilson, J. W., Weinstock, J., Kuo, G. Y., Chambers, P. A., Holden, K. G., Hahn, R. A., Wardell, A., Tobia, A., Setler, P. E., & Sarau, H. (1982).
properties
IUPAC Name |
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(8-fluoroquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-5-7-17-13(10-14)11-23(8-9-25-17)19(24)16-6-4-12-2-1-3-15(21)18(12)22-16/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNKLTJZXZLZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=NC4=C(C=CC=C4F)C=C3)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)
![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)


![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)
![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)
![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)